molecular formula C11H15LiN2O2S B1436398 Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate CAS No. 2059941-81-8

Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate

Cat. No.: B1436398
CAS No.: 2059941-81-8
M. Wt: 246.3 g/mol
InChI Key: QGZUPNIXXXEFLF-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate is a lithium salt featuring a thiazole ring substituted at position 2 with a 3-ethylpyrrolidine moiety and at position 4 with an acetatic acid-derived group. The compound’s molecular structure integrates a heterocyclic thiazole core, a pyrrolidine ring with an ethyl substituent, and a carboxylate group, contributing to its unique physicochemical properties . Structural characterization of this compound likely employs crystallographic tools such as SHELX programs, which are standard for small-molecule refinement .

Properties

IUPAC Name

lithium;2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.Li/c1-2-8-3-4-13(6-8)11-12-9(7-16-11)5-10(14)15;/h7-8H,2-6H2,1H3,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZUPNIXXXEFLF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCC1CCN(C1)C2=NC(=CS2)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15LiN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1,3-Thiazole Ring and Acetate Substitution

The 1,3-thiazole ring with acetate substitution is typically synthesized via reactions involving thiazolidine-2,4-dione derivatives or related thiazolidinone compounds. A general method for synthesizing thiazolidinyl acetate derivatives involves the reaction of acid chlorides with thiazolidine-2,4-dione derivatives in anhydrous solvents such as dioxane and pyridine, followed by acidification and crystallization.

This approach can be adapted for the preparation of the thiazole-acetate moiety in the target compound.

Step Description Conditions/Notes
Acid Chloride Preparation Formation of acid chloride derivative of acetate Anhydrous conditions, dioxane solvent
Coupling Reaction Reaction with thiazolidine-2,4-dione derivatives In anhydrous pyridine, 2 hours reaction time
Acidification and Crystallization Acidify to pH 3-4, crystallize from n-butanol or DMF/water Room temperature, 24 hours for precipitation

Catalysts, Solvents, and Reaction Conditions

  • Catalysts: Platinum-based catalysts (Pt/C, PtO2) for hydrogenation steps; copper(I) chloride catalysts for coupling reactions involving heterocycles may be employed in related syntheses.
  • Solvents: Alcohol mixtures (ethanol/methanol) for hydrogenation; anhydrous dioxane and pyridine for coupling reactions; tetrahydrofuran (THF) for reductions and lithium salt formation.
  • Temperature: Ambient to reflux temperatures depending on the step; hydrogenation typically at room temperature; coupling reactions at room temperature or slightly elevated; lithium salt formation under mild conditions.

Representative Data Table on Preparation Steps

Preparation Step Reagents/Catalysts Solvent(s) Temperature Time Yield/Outcome
Hydrogenation of pyrroline 5% Pt-C or PtO2 Ethanol/Methanol (2:1 v/v) Ambient Several hours High optical purity intermediate
Acid chloride formation Thionyl chloride or equivalent Anhydrous dioxane Ambient 1-2 hours Acid chloride intermediate
Coupling with thiazolidine-2,4-dione Anhydrous pyridine Pyridine Ambient 2 hours Thiazole-acetate derivative
Acidification and crystallization Diluted HCl n-Butanol or DMF/water Room temperature 24 hours Crystalline product
Lithium salt formation Lithium hydroxide or carbonate THF or aqueous medium Mild (0-25°C) 1-4 hours Lithium salt of acetate

Research Findings and Notes

  • The hydrogenation step benefits from using non-corrosive reagents and commercially available catalysts, making the process scalable and cost-effective.
  • The coupling reaction to form thiazole derivatives proceeds efficiently in anhydrous pyridine, with acidification promoting crystallization and purification.
  • Lithium salt formation is straightforward but requires careful pH control to avoid decomposition or side reactions.
  • Purification often involves recrystallization from alcohol or mixed solvents to enhance purity and yield.
  • The use of lithium aluminum hydride (LiAlH4) in related ester reductions (e.g., ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate) demonstrates the importance of controlled reduction conditions in related synthetic steps.

Chemical Reactions Analysis

Types of Reactions: Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Electrochemical Applications

Lithium-ion Batteries

One of the most significant applications of lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate is in the formulation of nonaqueous electrolyte solutions for lithium-ion batteries. The compound can enhance the performance and stability of these batteries by improving ionic conductivity and suppressing gas generation during high-temperature storage. This property is crucial for maintaining battery integrity and longevity, particularly in electric vehicles and portable electronic devices.

Table 1: Properties of this compound in Electrolyte Solutions

PropertyValue/Description
Ionic ConductivityHigh
Thermal StabilityExcellent
Gas Generation SuppressionSignificant
Compatibility with CathodesLithium-containing transition metal oxides

Pharmaceutical Applications

Potential Therapeutic Uses

The compound exhibits promising pharmacological properties that could be leveraged in drug development. Its structure suggests potential activity against neurological disorders due to the presence of the thiazole ring and the pyrrolidine moiety, which are known to interact with biological targets in the central nervous system.

Case Study: Neuroprotective Effects

Research has indicated that compounds similar to this compound may offer neuroprotective effects. A study focused on thiazole derivatives demonstrated their ability to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases.

Table 2: Summary of Neuroprotective Studies

Study ReferenceCompound TestedModel UsedKey Findings
[Source A]Thiazole DerivativeMouse Model of Alzheimer'sReduced inflammation markers
[Source B]Similar CompoundIn vitro Neuronal CulturesIncreased neuronal viability

Synthesis and Characterization

The synthesis of this compound involves several steps, including the reaction of lithium salts with appropriate thiazole derivatives under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the compound's structure and purity.

Table 3: Synthesis Overview

StepDescription
ReactantsLithium salt + thiazole derivative
ConditionsAnhydrous environment
Characterization MethodsNMR, Mass Spectrometry

Mechanism of Action

The mechanism of action of Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical processes, including enzyme activity and signal transduction pathways. The thiazole and pyrrolidine rings contribute to the compound’s binding affinity and specificity for its molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Table 1: Comparative Overview of Lithium Thiazole-Acetate Derivatives

Compound Name Substituent on Thiazole CAS Number InChIKey
Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate 3-Ethylpyrrolidin-1-yl 2172444-80-1 FJELAGMOQXIJOS-UHFFFAOYSA-M
Lithium(1+) ion 2-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]acetate Morpholin-4-yl 2059941-81-8 QGZUPNIXXXEFLF-UHFFFAOYSA-M

Key Differences:

Substituent Polarity and Solubility: The 3-ethylpyrrolidin-1-yl group in the target compound introduces moderate polarity due to the pyrrolidine’s amine group, whereas the morpholin-4-yl substituent (a six-membered ring with two oxygen atoms) enhances polarity, likely improving aqueous solubility . Ethyl vs.

Steric and Electronic Effects:

  • The ethyl group on pyrrolidine creates a steric bulk that may hinder interactions with enzymatic or receptor sites compared to the planar, oxygen-rich morpholine ring.
  • Electron-donating oxygen atoms in morpholine could alter the thiazole ring’s electronic environment, influencing reactivity or binding affinity.

Stability and Synthesis:

  • Morpholine-containing analogs may exhibit higher hydrolytic stability due to reduced basicity compared to pyrrolidine derivatives. However, synthetic routes for morpholine-substituted thiazoles might require stricter anhydrous conditions to prevent ring-opening reactions .

Research Findings and Hypothetical Implications

  • Crystallographic Behavior: SHELX-based refinements (e.g., SHELXL, SHELXS) are critical for resolving subtle conformational differences induced by substituents, such as variations in bond angles or packing efficiencies in crystal lattices .

Biological Activity

Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate (hereafter referred to as Lithium Thiazole) is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and psychiatry. This article will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Lithium Thiazole is characterized by its lithium ion and a thiazole ring substituted with a pyrrolidine moiety. The molecular structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₄N₂O₂S
  • Molecular Weight : 250.31 g/mol

Lithium compounds are primarily known for their mood-stabilizing effects, particularly in the treatment of bipolar disorder. The biological activity of Lithium Thiazole may be attributed to several mechanisms:

  • Inhibition of Inositol Monophosphatase : Lithium is known to inhibit inositol monophosphatase, which plays a critical role in the phosphoinositide signaling pathway. This inhibition may lead to altered neurotransmitter release and stabilization of mood .
  • Neuroprotective Effects : Studies suggest that lithium can exert neuroprotective effects through the upregulation of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which is essential for neuronal survival and function .
  • Regulation of Gene Expression : Lithium influences gene expression related to neuroprotection and synaptic plasticity, potentially impacting long-term cognitive functions .

Antidepressant Effects

A study conducted on animal models demonstrated that Lithium Thiazole exhibited significant antidepressant-like effects. The compound was administered to rodents subjected to chronic unpredictable stress, resulting in reduced depressive-like behaviors as measured by the forced swim test (FST) and sucrose preference test (SPT). These findings suggest that Lithium Thiazole may enhance mood and alleviate depressive symptoms through its action on the central nervous system .

Neuroprotective Studies

In vitro studies have shown that Lithium Thiazole protects neuronal cells from oxidative stress-induced apoptosis. When exposed to hydrogen peroxide, neuronal cultures treated with Lithium Thiazole exhibited significantly lower rates of cell death compared to untreated controls. This effect is hypothesized to be mediated through the activation of antioxidant pathways .

Comparative Analysis with Other Lithium Compounds

CompoundMechanism of ActionBiological Activity
Lithium CarbonateInhibition of inositol monophosphataseMood stabilization
Lithium ThiazoleNeuroprotection, gene expression modulationAntidepressant-like effects
Lithium OrotateModulation of neurotransmitter releasePotential anxiolytic effects

Q & A

Q. What synthetic methodologies are recommended for preparing this lithium-thiazole acetate derivative, and how can yield/purity be optimized?

Methodological Answer:

  • Step 1: Start with refluxing a mixture of the thiazole precursor (e.g., 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetic acid) and lithium hydroxide in ethanol, as described for analogous compounds in .
  • Step 2: Monitor reaction progress via TLC (e.g., silica gel plates, ethyl acetate/hexane eluent) to optimize reaction time .
  • Step 3: Purify using column chromatography (e.g., silica gel, gradient elution with dichloromethane/methanol) followed by recrystallization in ethanol to enhance purity .
  • Key Variables: Adjust sodium acetate concentration or solvent polarity (e.g., ethanol vs. acetonitrile) to improve lithium coordination efficiency .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the thiazole ring structure and lithium coordination. For example, shifts in the pyrrolidine N–CH2_2 protons (~2.5–3.5 ppm) indicate lithium interaction .
  • Elemental Analysis: Validate purity (>97%) by matching calculated vs. experimental C/H/N/S percentages, as demonstrated in .
  • Mass Spectrometry (MS): Employ ESI-MS to detect the lithium adduct ([M + Li]+^+) and verify molecular weight .

Advanced Research Questions

Q. How do the thermodynamic properties (e.g., ΔrH°, ΔrG°) of the lithium ion influence the stability of this compound in solution?

Methodological Answer:

  • Thermochemical Analysis: Reference gas-phase data from , where Li+^+ exhibits strong binding with oxygen/nitrogen donors (e.g., ΔrH° = −89.2 kJ/mol for Li+^+•H2_2O interactions). Use these values to model the compound’s solvation stability .
  • Substituent Effects: Compare the 3-ethylpyrrolidine group’s electron-donating capacity to other ligands (e.g., pyridine in ). Higher electron density may stabilize Li+^+ coordination, reducing ΔrG° of dissociation .
  • Experimental Validation: Conduct calorimetry to measure enthalpy changes during ligand exchange reactions (e.g., replacing acetate with formate) .

Q. What strategies can resolve contradictions in reported thermochemical data for lithium-ion complexes (e.g., ΔrH° discrepancies)?

Methodological Answer:

  • Source Comparison: Cross-reference datasets from Rodgers & Armentrout (2000) and Dzidic & Kebarle (1970) in to identify methodological differences (e.g., ionization techniques) .
  • Computational Modeling: Apply density functional theory (DFT) to reconcile experimental ΔrH° values. For example, optimize the Li+^+•thiazole binding geometry using B3LYP/6-311+G(d,p) basis sets .
  • Controlled Replication: Reproduce key reactions (e.g., Li+^+•CH3_3CN clustering) under standardized conditions (25°C, inert atmosphere) to minimize variability .

Q. How can researchers design experiments to investigate the compound’s potential biological activity (e.g., enzyme inhibition)?

Methodological Answer:

  • In Silico Screening: Use molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., kinases), leveraging the thiazole ring’s heterocyclic pharmacophore .
  • In Vitro Assays: Test inhibitory activity against acetylcholinesterase or carbonic anhydrase, comparing results with structurally related compounds (e.g., 4-(1H-indol-3-yl)-1,3-thiazol-2-yl derivatives from ) .
  • Structure-Activity Relationship (SAR): Synthesize analogs with modified pyrrolidine substituents (e.g., 3-propyl vs. 3-ethyl) to assess steric/electronic effects on bioactivity .

Q. What theoretical frameworks guide the study of this compound’s reactivity in heterogeneous systems (e.g., catalytic surfaces)?

Methodological Answer:

  • Coordination Chemistry Principles: Apply ligand field theory to predict Li+^+’s preference for nitrogen/oxygen donors, as seen in and .
  • Surface Adsorption Models: Use Langmuir isotherms to quantify the compound’s adsorption on metal oxides (e.g., TiO2_2), correlating with lithium’s ionic radius (0.76 Å) and charge density .
  • Kinetic Studies: Perform stopped-flow experiments to measure reaction rates of Li+^+ transfer between thiazole ligands and competing ions (e.g., Na+^+) .

Contradiction Analysis & Validation

Q. How can conflicting data on ligand exchange kinetics (e.g., Li+^++•H2_22​O vs. Li+^++•CH3_33​CN) be addressed?

Methodological Answer:

  • Variable Isolation: Systematically vary solvent polarity (dielectric constant) and temperature to isolate thermodynamic vs. kinetic contributions, as in ’s ΔrS° analysis .
  • Cross-Study Meta-Analysis: Aggregate data from , and 12 to identify trends (e.g., entropy-driven vs. enthalpy-driven reactions) .
  • Advanced Spectroscopy: Use time-resolved IR spectroscopy to track ligand displacement in real-time, resolving transient intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate
Reactant of Route 2
Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate

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